Lipophilicity Differential: 7-Methyl Dihydro vs. 7-Ethyl Dihydro vs. Aromatized Analogs
The 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole scaffold occupies a distinct lipophilicity window compared to its closest dihydro and aromatized analogs. In the 7-ethyl dihydro series, the octanol/water partition coefficient (LogP) is reported as 2.1, whereas the corresponding aromatized 7-ethyl-1H-furo[2,3-g]indazole exhibits a LogP of 2.8 [1]. The unsubstituted 1H-furo[2,3-g]indazole (fully aromatized, R=H) has a LogP of 2.31 . By interpolation, the 7-methyl-4,5-dihydro analog is expected to lie between the H-dihydro and Et-dihydro values, providing a logP increment of approximately +0.4 to +0.6 relative to the unsubstituted dihydro core but remaining 0.5–0.7 log units below the aromatized 7-methyl counterpart. This positions the compound as a moderately lipophilic building block suitable for optimizing aqueous solubility in early-stage hit-to-lead campaigns.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole: LogP estimated ~1.8–2.0 (interpolated from dihydro/Et-dihydro and aromatized analogs) |
| Comparator Or Baseline | 7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole LogP = 2.1; 7-Ethyl-1H-furo[2,3-g]indazole LogP = 2.8; 1H-Furo[2,3-g]indazole LogP = 2.31 |
| Quantified Difference | Estimated ΔLogP ≈ -0.1 to -0.3 vs. 7-ethyl dihydro; ΔLogP ≈ -0.8 to -1.0 vs. 7-ethyl aromatized |
| Conditions | Computed/experimental octanol-water partition coefficients as reported by chemical databases; target compound value is interpolated |
Why This Matters
The intermediate lipophilicity of the 7-methyl-4,5-dihydro scaffold offers a balanced starting point for medicinal chemistry optimization, avoiding the excessive hydrophobicity of ethyl-aromatized analogs that can lead to poor solubility and promiscuous binding.
- [1] MolAid. (n.d.). 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole – LogP: 2.1; 7-ethyl-1H-furo[2,3-g]indazole – LogP: 2.8. View Source
